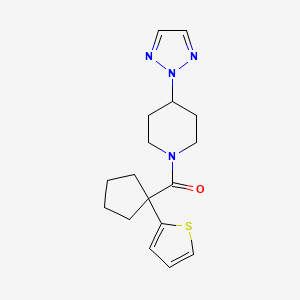

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common synthetic route involves the following steps:

Synthesis of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Preparation of the piperidine ring: This can be synthesized through various methods, including the hydrogenation of pyridine or the reduction of piperidone.

Formation of the thiophene ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

The final step involves the coupling of these ring systems under specific reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring in this compound is typically synthesized via click chemistry (CuAAC), a high-yield, regioselective method for triazole formation . The reaction involves coupling a piperidine-substituted azide with a functionalized alkyne under copper(I) catalysis.

Example Protocol

-

Precursor Preparation :

-

Azide Component : 4-Azidopiperidine derivatives are synthesized via nucleophilic substitution or diazotransfer reactions.

-

Alkyne Component : A thiophene-substituted cyclopentyl alkyne is prepared through Sonogashira coupling or alkyne functionalization.

-

-

Cycloaddition :

-

Ketone Coupling :

The piperidine-triazole intermediate undergoes nucleophilic acyl substitution with (1-(thiophen-2-yl)cyclopentyl)carbonyl chloride to form the final methanone.

Reductive Amination

The ketone group can be introduced via reductive amination between a piperidine-triazole amine and a cyclopentyl-thiophene aldehyde under hydrogenation or borohydride conditions .

Fragment Coupling

Pre-formed triazole-piperidine and thiophene-cyclopentyl fragments are coupled using cross-coupling catalysts (e.g., palladium) or Mitsunobu reactions .

Triazole Ring Reactivity

The 1,2,3-triazole moiety exhibits:

-

Electrophilic Substitution : Halogenation at the 4-position under mild conditions (e.g., NBS in DMF) .

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) for catalytic or sensing applications .

Piperidine Modifications

-

N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides to introduce substituents .

-

Oxidation : Piperidine can be oxidized to a pyridine derivative using strong oxidants (e.g., KMnO₄) .

Thiophene Functionalization

-

Electrophilic Aromatic Substitution : Thiophene undergoes sulfonation, nitration, or Friedel-Crafts alkylation .

-

Cross-Coupling : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 5-position .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Selectivity | Source |

|---|---|---|---|---|

| CuAAC | 65–85 | CuSO₄, NaAsc, t-BuOH/H₂O, 25°C | 1,4-regio | |

| Reductive Amination | 45–60 | NaBH₃CN, MeOH, 0°C→RT | N/A | |

| Fragment Coupling | 70–78 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | High |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound has been a focal point of research due to its structural features that suggest potential therapeutic effects. The triazole ring is known for its antifungal properties, while the piperidine and thiophene moieties may contribute to neuropharmacological effects.

Antimicrobial Activity

Studies have indicated that compounds containing triazole structures exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests it may inhibit the growth of various pathogens. Research has shown that related compounds can exhibit activity against bacteria and fungi, making this compound a candidate for further investigation in antimicrobial therapy .

Case Studies

Several case studies have investigated compounds structurally related to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone:

Case Study 1: Antimicrobial Screening

A study evaluated a series of triazole-containing compounds for their antimicrobial efficacy against various bacterial strains. The results indicated that modifications to the piperidine structure significantly influenced activity levels, suggesting that similar modifications could enhance the efficacy of our compound .

Case Study 2: Neuropharmacological Effects

In a comparative study of piperidine derivatives, certain compounds demonstrated significant serotonin reuptake inhibition. This suggests that this compound may possess similar properties and could be explored as a candidate for treating mood disorders .

Wirkmechanismus

The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The triazole ring can interact with metal ions, while the piperidine and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target proteins, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)methanone: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

(1-(thiophen-2-yl)cyclopentyl)methanone: Lacks the triazole and piperidine rings, limiting its biological activity.

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(phenyl)cyclopentyl)methanone: Replaces the thiophene ring with a phenyl ring, which may alter its chemical and biological properties.

Uniqueness

The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone lies in its combination of three distinct ring systems. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Biologische Aktivität

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that combines a triazole ring, a piperidine ring, and a thiophene-substituted cyclopentyl moiety. This unique structure suggests potential biological activities that merit detailed exploration.

Chemical Structure

The molecular formula of this compound is C17H20N4OS, with the following key structural components:

- Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing biological interactions.

- Piperidine Ring : Often associated with analgesic and anti-inflammatory properties.

- Thiophene Group : Provides additional electronic properties that may influence the compound’s reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and piperidine moieties exhibit a wide range of biological activities. The specific compound has shown promise in various pharmacological assays.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine ring may enhance this activity through improved membrane permeability.

Anticancer Properties

Research on related triazole-containing compounds has indicated potential anticancer effects. For example, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The piperidine component is known for its neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activities of compounds with structural similarities to this compound:

- Antimicrobial Study :

- Anticancer Evaluation :

- Neuroprotection Research :

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-11-5-14(6-12-20)21-18-9-10-19-21/h3-4,9-10,13-14H,1-2,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNKBTYNDRGWQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.